molecular formula C8H15N3O B13073276 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol

Cat. No.: B13073276
M. Wt: 169.22 g/mol
InChI Key: QPPQSZLLMYFQCC-UHFFFAOYSA-N
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Description

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial applications. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol typically involves the formation of the pyrazole ring followed by the introduction of the butanol side chain. One common method involves the reaction of 3-amino-5-methylpyrazole with a suitable butanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce various amine derivatives .

Scientific Research Applications

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This makes the compound a valuable tool in the study of biochemical pathways and the development of new drugs .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylpyrazole: A precursor in the synthesis of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol.

    4-Amino-3-methylpyrazole: Another pyrazole derivative with similar structural features.

    5-Amino-3-methylpyrazole: A compound with similar reactivity and applications.

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

4-(3-amino-5-methylpyrazol-1-yl)butan-2-ol

InChI

InChI=1S/C8H15N3O/c1-6-5-8(9)10-11(6)4-3-7(2)12/h5,7,12H,3-4H2,1-2H3,(H2,9,10)

InChI Key

QPPQSZLLMYFQCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(C)O)N

Origin of Product

United States

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